molecular formula C28H30O13 B1681132 Steffimycin CAS No. 11033-34-4

Steffimycin

Numéro de catalogue B1681132
Numéro CAS: 11033-34-4
Poids moléculaire: 574.5 g/mol
Clé InChI: HWMJTJZEJBSVCG-GPDBLRFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Steffimycin is a compound produced by the Embleya genus, a member of the Streptomycetaceae family . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens . The chemical analysis of the steffimycins produced by strain NF3 showed the production of eight compounds of the steffimycins and steffimycinone families .


Synthesis Analysis

The biosynthetic gene cluster for the aromatic polyketide this compound has been cloned and characterized from “Streptomyces steffisburgensis” NRRL 3193 . The involvement of the cluster in this compound biosynthesis was confirmed by expression of a region of about 15 kb containing 15 ORFS, 11 of them forming part of the cluster, in the heterologous host Streptomyces albus .


Molecular Structure Analysis

The molecular and crystal structure of this compound has been determined by single crystal X-ray diffraction to 0.9 angstrom resolution . The triclinic crystals are in the space group P1, with the unit cell dimensions of a = 8.606 (3) angstrom, b = 22.168 (7) angstrom, c = 8.448 (2) angstrom, alpha = 97.56 (3) degrees, beta = 95.97 (2) .


Chemical Reactions Analysis

A bioinformatic study was performed on the Embleya genus based on their genome information to produce secondary metabolites . A comparative analysis of the biosynthetic gene clusters (BGCs) of NF3 with the two released Embleya genomes revealed that NF3 has 49 BGCs .

Applications De Recherche Scientifique

1. Antitumor Activity

Steffimycin B, an anthracycline isolated from Streptomyces elgreteus, has shown potential antitumor activity in in vitro screening, though it is not active against bacteria in infected animals (Brodasky & Reusser, 1974). Further, glycosylated derivatives of this compound have been studied, demonstrating enhanced antitumor activities against various human tumor cell lines, providing insights into structure-activity relationships (Olano et al., 2008).

2. Interaction with DNA

Steffimycins form complexes with DNA, with their anthracycline moiety intercalating between DNA base pairs. This interaction is influenced by the base pair composition of the DNA and suggests a specific binding affinity to certain DNA sequences (Dall'acqua et al., 1979). Further studies on this compound B's molecular structure have aided in understanding its binding to DNA, suggesting a potential role in targeted DNA interaction (Sriram et al., 1991).

3. Biosynthesis and Genetic Engineering

The biosynthesis gene cluster for this compound has been identified and characterized, leading to the production of this compound via heterologous expression in Streptomyces albus. This research paves the way for genetic engineering approaches to produce this compound and its derivatives (Gullón et al., 2006).

4. Antibacterial Activity

This compound C, another member of the this compound family, has shown specific antibacterial activity against Streptococcus pneumoniae (Brodasky et al., 1985). Also, this compound derivatives isolated from lichen-derived actinomycetes have demonstrated antibacterial activity against Staphylococcus aureus (Liu et al., 2020).

5. Anti-Mycobacterial Properties

This compound E, a newly identified compound, has exhibited anti-mycobacterial activity against Mycobacterium avium complex, indicating potential therapeutic applications in mycobacterial infections (Koyama et al., 2020).

Mécanisme D'action

Steffimycin inhibits DNA synthesis by binding to the double-strand . In silico modeling of the this compound binding to DNA showed that this compound exhibits higher specificity to CpG than TpA, as with daunorubicin and nogalamycin .

Safety and Hazards

According to the Safety Data Sheet for Steffimycin B, it is for R&D use only and not for medicinal, household or other use . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

Propriétés

IUPAC Name

4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMJTJZEJBSVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864303
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11033-34-4
Record name Steffimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Steffimycin
Reactant of Route 2
Steffimycin
Reactant of Route 3
Steffimycin
Reactant of Route 4
Steffimycin
Reactant of Route 5
Steffimycin
Reactant of Route 6
Steffimycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.